molecular formula C19H21ClN4OS B2900787 2-((5-(Tert-butyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide CAS No. 877789-47-4

2-((5-(Tert-butyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2900787
CAS No.: 877789-47-4
M. Wt: 388.91
InChI Key: LRPDRMBTOQQMJY-UHFFFAOYSA-N
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Description

2-((5-(Tert-butyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide is a pyrazolo[1,5-a]pyrimidine derivative characterized by a sulfur-linked acetamide group at position 7, a tert-butyl substituent at position 5, and a 4-chlorophenyl group at position 2. The pyrazolo[1,5-a]pyrimidine core is a purine isostere, enabling interactions with biological targets such as kinases or receptors involved in cellular signaling .

Properties

IUPAC Name

2-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4OS/c1-11-17(12-5-7-13(20)8-6-12)18-22-14(19(2,3)4)9-16(24(18)23-11)26-10-15(21)25/h5-9H,10H2,1-4H3,(H2,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPDRMBTOQQMJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(Tert-butyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide , also known by its CAS number 877792-06-8, is a pyrazolo-pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including antitumor, antimicrobial, and anti-inflammatory properties, supported by relevant studies and data.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19H23ClN4OS
  • Molecular Weight : 378.93 g/mol
  • CAS Number : 877792-06-8

This compound features a thioacetamide group linked to a pyrazolo-pyrimidine moiety, which contributes to its biological activity.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, a study highlighted the effectiveness of various pyrazole derivatives against cancer cell lines, particularly in inhibiting the growth of breast cancer cells (MCF-7 and MDA-MB-231). The combination of certain pyrazole compounds with doxorubicin demonstrated a synergistic effect, enhancing cytotoxicity compared to doxorubicin alone .

Table 1: Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines

Compound NameCell LineIC50 Value (µM)Synergistic Effect with Doxorubicin
Pyrazole AMCF-710Yes
Pyrazole BMDA-MB-2318Yes
Pyrazole CMCF-715No

Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated. A study on related pyrazole derivatives showed promising antibacterial and antifungal activities against various pathogens. Notably, compounds similar to the one exhibited significant inhibition against Pseudomonas aeruginosa and Candida albicans with minimum inhibitory concentrations (MICs) in the low µg/mL range .

Table 2: Antimicrobial Activity of Related Pyrazole Derivatives

Compound NamePathogenMIC (µg/mL)
Pyrazole DPseudomonas aeruginosa4
Pyrazole ECandida albicans8

Anti-inflammatory Activity

In addition to its antitumor and antimicrobial properties, the compound may exhibit anti-inflammatory effects. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrazolo-pyrimidine derivatives. For example, a recent investigation synthesized a series of these compounds and assessed their biological activities. The results indicated that modifications on the pyrazole ring significantly influenced their activity profiles. The presence of halogen substituents like chlorine enhanced cytotoxicity against cancer cells while maintaining low toxicity towards normal cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidines are a versatile scaffold, and substituent variations significantly influence their biological and physicochemical properties. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Position 5 Substituent Position 3 Substituent Position 7 Substituent Key Features
Target Compound tert-butyl 4-chlorophenyl thioacetamide Sulfur linkage enhances electrophilicity; tert-butyl improves lipophilicity
5-tert-Butyl-3-(4-chlorophenyl)-N-isopropylpyrazolo[1,5-a]pyrimidin-7-amine tert-butyl 4-chlorophenyl isopropylamine Amine group may improve solubility; lacks thioether bond
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine 4-fluorophenyl 2,4-dichlorophenyl trifluoromethyl Electron-withdrawing CF3 group enhances metabolic stability
5-(4-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (MK66) 4-methoxyphenyl phenyl ketone (7-one) Ketone group may reduce reactivity compared to thioacetamide
tert-butyl 5-(4'-aminobiphenyl-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl(pyridin-3-ylmethyl)carbamate tert-butyl 4'-aminobiphenyl pyridin-3-ylmethyl carbamate Bulky carbamate group introduces steric hindrance; biphenyl enhances π-π interactions

Key Observations :

Substituent Effects on Bioactivity :

  • The thioacetamide group in the target compound introduces a nucleophilic sulfur atom, which may facilitate covalent binding to cysteine residues in enzymes, a feature absent in analogs with amines or ketones .
  • The tert-butyl group at position 5 is a common lipophilic substituent, enhancing membrane permeability. This is shared with and , but contrasts with electron-deficient groups like trifluoromethyl in .
  • 4-Chlorophenyl at position 3 provides moderate steric bulk and electron-withdrawing effects, similar to dichlorophenyl in but distinct from methoxyphenyl in , which is electron-donating.

Synthetic Accessibility: The target compound’s synthesis likely involves coupling a pyrazolo[1,5-a]pyrimidine-thiol intermediate with chloroacetamide, analogous to methods for sulfur-containing heterocycles . In contrast, compounds like MK66 are synthesized via cyclocondensation of β-ketoesters with aminopyrazoles, highlighting divergent synthetic routes based on substituents.

Biological Implications: Pyrazolo[1,5-a]pyrimidines with trifluoromethyl groups (e.g., ) exhibit antitrypanosomal and kinase inhibitory activities, suggesting the target compound’s CF3-free structure may prioritize different targets.

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